N-Isobutyl-3,5-dimethylaniline
Overview
Description
N-Isobutyl-3,5-dimethylaniline: is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an isobutyl group and two methyl groups attached to the nitrogen atom and the benzene ring, respectively. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: This method involves the alkylation of aniline with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Reductive Alkylation: Aniline is reacted with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst. This method provides a high yield of the desired product.
Industrial Production Methods: Industrial production of N-Isobutyl-3,5-dimethylaniline typically involves large-scale application of the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Isobutyl-3,5-dimethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), and sulfonating agents (sulfur trioxide).
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: N-Isobutyl-3,5-dimethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of specialty chemicals, including corrosion inhibitors, antioxidants, and polymer additives.
Mechanism of Action
The mechanism of action of N-Isobutyl-3,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The isobutyl and methyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as a competitive inhibitor or by altering the enzyme’s conformation. In receptor binding studies, it can mimic the action of natural ligands, leading to the activation or inhibition of signaling pathways.
Comparison with Similar Compounds
N,N-Dimethylaniline: Similar structure but lacks the isobutyl group.
N-Isopropyl-3,5-dimethylaniline: Similar structure with an isopropyl group instead of an isobutyl group.
N-Ethyl-3,5-dimethylaniline: Similar structure with an ethyl group instead of an isobutyl group.
Uniqueness: N-Isobutyl-3,5-dimethylaniline is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness affects its reactivity, binding affinity, and selectivity in various chemical and biological applications.
Properties
IUPAC Name |
3,5-dimethyl-N-(2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-13-12-6-10(3)5-11(4)7-12/h5-7,9,13H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIZODEBGAOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268301 | |
Record name | 3,5-Dimethyl-N-(2-methylpropyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021076-38-9 | |
Record name | 3,5-Dimethyl-N-(2-methylpropyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1021076-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-N-(2-methylpropyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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